
N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as P7C3-A20, is a small molecule that has shown potential in promoting neuroprotection and neurogenesis in various animal models. This compound has been synthesized using a straightforward method and has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
YM-244769, a compound structurally related to N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, has been identified as a potent Na+/Ca2+ exchange (NCX) inhibitor, showing significant neuroprotective effects against hypoxia/reoxygenation-induced neuronal cell damage. This suggests its therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).
Metabolic Pathway Regulation
Research on nicotinamide N-methyltransferase (NNMT) has revealed its role in the N-methylation of nicotinamide and related compounds, highlighting its potential influence on metabolic pathways and its association with cancer. This enzyme's activity varies among individuals, which might affect the metabolism of drugs and the body's response to them (Rini et al., 1990).
Photodynamic Therapy for Cancer
A study on zinc phthalocyanine derivatives, which share a similar chemical motif with N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, revealed high singlet oxygen quantum yield and significant photodynamic therapy (PDT) potential. This indicates its applicability in cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. This research outlines the potential of these compounds in protecting metals from corrosion, an important aspect in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Molecular Recognition and Crystal Engineering
The study of cocrystals involving nicotinamide demonstrates its ability to form stable molecular assemblies through hydrogen bonding, showcasing its importance in the design of pharmaceutical compounds and the exploration of their solid-state properties (Lou & Hu, 2011).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)24-14-8-10-23-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQUXCYUZQPFJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)
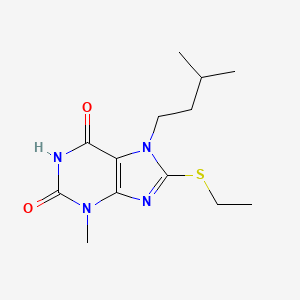
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

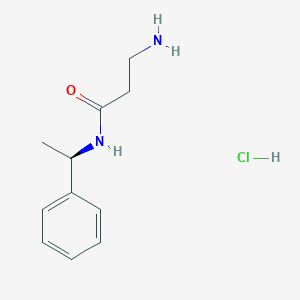
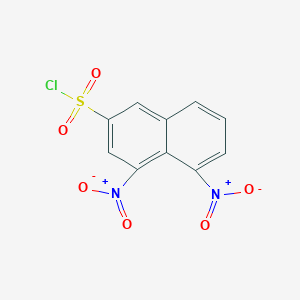

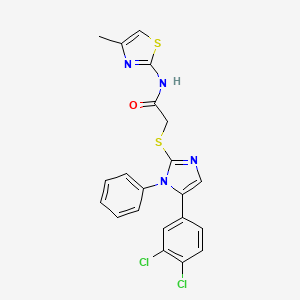

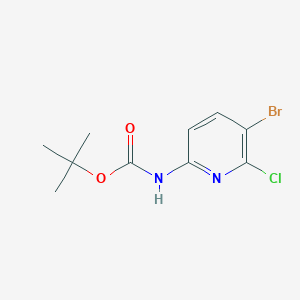
![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)
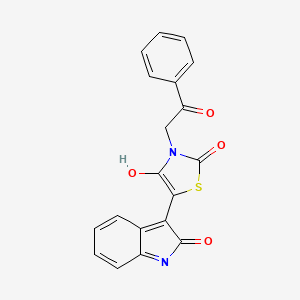
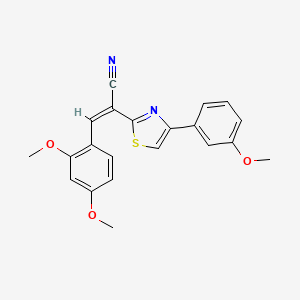
![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)